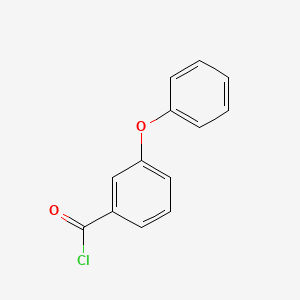3-Phenoxybenzoyl chloride
CAS No.: 3586-15-0
Cat. No.: VC2425945
Molecular Formula: C13H9ClO2
Molecular Weight: 232.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3586-15-0 |
|---|---|
| Molecular Formula | C13H9ClO2 |
| Molecular Weight | 232.66 g/mol |
| IUPAC Name | 3-phenoxybenzoyl chloride |
| Standard InChI | InChI=1S/C13H9ClO2/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H |
| Standard InChI Key | TTZXIWBOKOZOPL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)Cl |
Introduction
Chemical Identity and Structure
3-Phenoxybenzoyl chloride, also known as m-phenoxybenzoyl chloride, is characterized by specific chemical identifiers that distinguish it from related compounds. Its structure consists of a benzoyl chloride core with a phenoxy substituent at the meta position.
Basic Chemical Information
The compound is uniquely identified through several standardized chemical identifiers as shown in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 3586-15-0 |
| Molecular Formula | C13H9ClO2 |
| Molecular Weight | 232.663 g/mol |
| IUPAC Name | 3-phenoxybenzoyl chloride |
| InChI Key | TTZXIWBOKOZOPL-UHFFFAOYSA-N |
| MDL Number | MFCD03424712 |
| PubChem CID | 2760341 |
Table 1: Chemical identifiers of 3-Phenoxybenzoyl chloride
Synonyms and Alternative Nomenclature
Physical and Chemical Properties
3-Phenoxybenzoyl chloride exhibits distinctive physical and chemical properties that influence its handling, storage, and application in chemical synthesis.
Physical Properties
The physical state and appearance of 3-phenoxybenzoyl chloride are important considerations for laboratory handling and industrial processing. While detailed physical property data is limited in the search results, the compound is typically encountered as a liquid or crystalline solid depending on temperature and purity.
Chemical Reactivity
3-Phenoxybenzoyl chloride demonstrates characteristic reactivity of acyl chlorides, including:
-
High reactivity toward nucleophiles, particularly in substitution reactions
-
Susceptibility to hydrolysis, reacting violently with water and liberating toxic gases
-
Sensitivity to moisture, requiring storage under inert conditions
The compound's reactivity makes it valuable in organic synthesis but also necessitates careful handling and storage protocols. The acyl chloride functionality readily undergoes nucleophilic substitution reactions with alcohols, amines, and other nucleophiles to form esters, amides, and related derivatives.
Synthesis Methods
Several synthetic routes exist for the preparation of 3-phenoxybenzoyl chloride, with the most common approach involving the conversion of the corresponding carboxylic acid using chlorinating agents.
Synthesis from 3-Phenoxybenzoic Acid
The primary synthetic route to 3-phenoxybenzoyl chloride involves the reaction of 3-phenoxybenzoic acid with oxalyl chloride:
-
3-Phenoxybenzoic acid (1.95 g, 9.10 mmol) is dissolved in dichloromethane (45 mL)
-
Oxalyl chloride (0.89 mL, 10.01 mmol) is added, followed by a catalytic amount of DMF
-
The reaction mixture is stirred overnight at room temperature
-
The solvent is removed under vacuum
-
The residue is taken up in diethyl ether, and the liquid is carefully decanted from any remaining solid
-
Purification by short path vacuum distillation (bp=139°C at 3 mm Hg) yields the product as a clear liquid
The reported yield for this synthesis is approximately 53% (1.12 g from the stated quantities) . The reaction proceeds through the formation of a reactive intermediate, which subsequently eliminates carbon monoxide and carbon dioxide to form the acyl chloride product.
Analytical Characterization
The synthesized compound can be characterized by various spectroscopic methods:
-
IR spectroscopy: Characteristic absorption bands at 1755 and 1584 cm⁻¹
-
¹H NMR (CDCl₃): δ 7.02-7.05 (m, 2H), 7.16-7.21 (m, 1H), 7.29-7.33 (m, 1H), 7.37-7.49 (m, 3H), 7.70-7.71 (m, 1H), 7.84-7.87 (m, 1H)
These spectroscopic data provide confirmation of the structure and purity of the synthesized material.
Applications and Research Significance
3-Phenoxybenzoyl chloride serves as an important intermediate in various synthetic applications, particularly in pharmaceutical and agrochemical research.
Synthetic Applications
The compound finds use in diverse synthetic applications:
-
Preparation of esters, amides, and other acyl derivatives
-
Synthesis of pharmaceutical intermediates
-
Production of specialty chemicals and materials
Derivative Compounds
One notable derivative compound that incorporates the 3-phenoxybenzoyl moiety is 6-Methoxy-2-(3-phenoxybenzoyl)pyridine (CAS: 1187167-88-9). This derivative has been investigated for potential biological activities, including its effects on protein kinase C (PKC) signaling pathways. The incorporation of the 3-phenoxybenzoyl group into various molecular frameworks can confer specific properties relevant to biological activity and chemical functionality.
Analytical Methods and Characterization
Proper characterization of 3-phenoxybenzoyl chloride is essential for confirming its identity and purity in both research and industrial contexts.
Spectroscopic Methods
Several spectroscopic techniques provide valuable data for the characterization of 3-phenoxybenzoyl chloride:
-
Infrared (IR) Spectroscopy: Characteristic absorption bands at 1755 cm⁻¹ (C=O stretching of acyl chloride) and 1584 cm⁻¹ (aromatic C=C stretching)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides characteristic signals for the aromatic protons in the range of δ 7.02-7.87 ppm, with specific multiplicity patterns that reflect the substitution pattern
-
Mass Spectrometry: Useful for confirming molecular weight and fragmentation patterns
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for purity assessment and quantitative analysis of 3-phenoxybenzoyl chloride in various contexts, including synthesis monitoring and quality control.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume